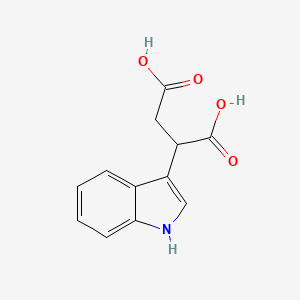
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a piperazine dione group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the multiple ring structures. The exact structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups and the overall structure of the molecule .Aplicaciones Científicas De Investigación
Synthetic Applications
Aminomethylation Reactions : Studies demonstrate the utility of related pyrimidine derivatives in aminomethylation reactions. For instance, Mannich reactions involving pyrimidine diones with formaldehyde and various amines have led to the synthesis of aminomethylsubstituted pyrimidine derivatives, showcasing the compound's reactivity and potential for generating structurally diverse molecules (Meshcheryakova et al., 2014).
Synthesis of Diamino-Substituted Derivatives : The compound's reactivity was further explored in the synthesis of diamino-substituted pyrano and pyrimido derivatives, highlighting its versatility as a precursor for complex heterocyclic systems (Paronikyan et al., 2016).
Pharmacological Applications
Anticancer Activity : Piperazine dione derivatives have been evaluated for their anticancer activity. For example, derivatives synthesized from iminodiacetic acid and various amines displayed significant activity against breast, lung, colon, ovary, and liver cancer cell lines, indicating the compound's potential as a lead for anticancer drug development (Kumar et al., 2013).
Anticonvulsant Activity : Research has shown that certain pyrrolidine dione derivatives exhibit promising anticonvulsant properties. Studies involving acute seizure models in mice highlighted the therapeutic potential of these compounds, suggesting their applicability in treating epilepsy (Rybka et al., 2017).
Structural Studies
- Chiral Separation : The chiral properties of related 1,4-disubstituted piperazine derivatives have been investigated, underscoring the importance of structural analysis in drug development. Optimal separation conditions were identified, contributing to the understanding of structure-retention relationships (Chilmonczyk et al., 2005).
Mecanismo De Acción
Target of Action:
The primary target of this compound is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate metabolism pathway, specifically in the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for nucleotide synthesis and DNA replication.
Mode of Action:
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione inhibits DHFR by binding to its active site. By doing so, it disrupts the conversion of dihydrofolate to tetrahydrofolate. As a consequence, the availability of tetrahydrofolate decreases, affecting nucleotide synthesis and ultimately inhibiting cell growth .
Action Environment:
Environmental factors, such as pH, can influence the compound’s stability and efficacy. For instance, acidic conditions may impact its solubility and absorption.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-9-10-21(14(23)13(19)22)16(24)20-8-3-5-12(11-20)25-15-17-6-4-7-18-15/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFUUFYJAVACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)

![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
![ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2799107.png)

![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)


![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)
![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
